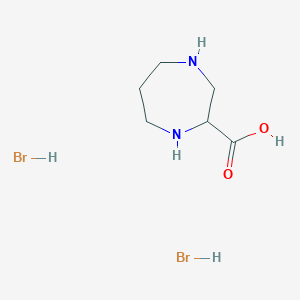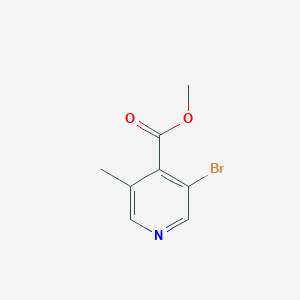
Methyl 3-bromo-5-methylpyridine-4-carboxylate
Descripción general
Descripción
Methyl 3-bromo-5-methylpyridine-4-carboxylate is a chemical compound that belongs to the pyridine family. It is a white to yellowish crystalline powder with a molecular weight of 248.07 g/mol. This compound is widely used in scientific research for its unique properties that make it an important tool for studying various biological processes.
Aplicaciones Científicas De Investigación
Synthesis of Receptor Antagonists : Methyl 3-bromo-5-methylpyridine-4-carboxylate derivatives have been used in the efficient synthesis of receptor antagonists. For example, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, synthesized from a related compound, serves as a carboxylic acid moiety of dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).
Development of Tridentate Ligands : Another study involves the synthesis of 5′-methyl-2,2′-bipyridine-6-carboxylic acid starting from a compound like this compound. These compounds are important for developing mono-, bis-, and tris-tridentate ligands, particularly suited for the complexation of lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001).
Aminocarbonylation Reactions : In a study exploring the functionalization of certain pyridine derivatives, compounds like this compound were used in palladium-catalyzed aminocarbonylation reactions. This process is significant in the formation of various amides and amino-substituted derivatives (Takács et al., 2012).
Synthesis of Nav1.8 Sodium Channel Modulator : This compound has also been used in the synthesis of a Nav1.8 sodium channel modulator, an important agent in neuroscience research. The synthesis process involved key steps like oxidation and Suzuki−Miyaura coupling, demonstrating the compound's versatility in complex organic syntheses (Fray et al., 2010).
Electrocatalytic Carboxylation : this compound derivatives have been used in electrocatalytic carboxylation studies. For instance, a research study investigated the electrochemical carboxylation of 2-amino-5-bromopyridine with CO2, revealing the potential of these compounds in green chemistry applications (Feng et al., 2010).
Mecanismo De Acción
Target of Action
Methyl 3-bromo-5-methylpyridine-4-carboxylate is a chemical compound used in scientific research . .
Mode of Action
It is known that similar compounds are used as substrates in palladium-catalyzed arylation reactions .
Biochemical Pathways
It is known that similar compounds are involved in suzuki–miyaura coupling reactions .
Pharmacokinetics
The compound’s physical properties such as its molecular weight, density, and refractive index are known .
Propiedades
IUPAC Name |
methyl 3-bromo-5-methylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-10-4-6(9)7(5)8(11)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDRZUXFRIUFCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



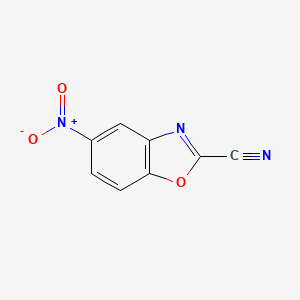
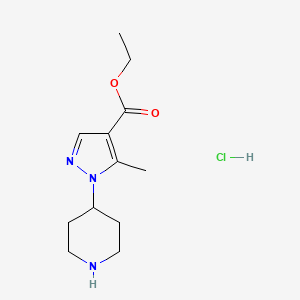
![2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1435664.png)
![6-Chloro-4-methoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B1435665.png)

![3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1435669.png)
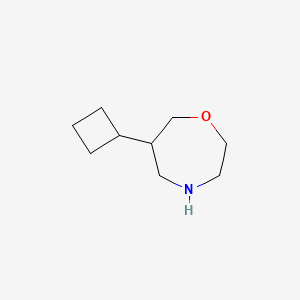

![1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate hydrochloride](/img/structure/B1435672.png)
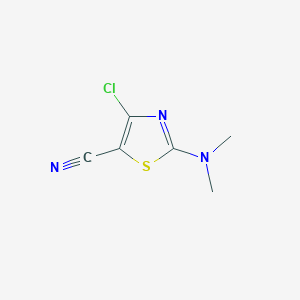

![[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1435679.png)

